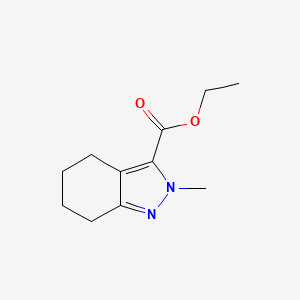

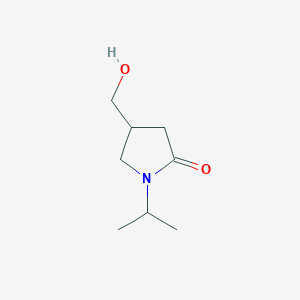

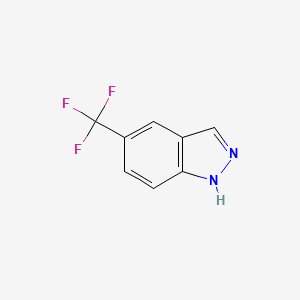

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a compound that falls within the category of heterocyclic organic compounds. These types of compounds are characterized by rings that contain atoms of at least two different elements as members of its ring(s). While the specific compound is not directly studied in the provided papers, related compounds with similar structures and functionalities have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that may include the formation of azides, triazoles, or oxazoles as key intermediates. For instance, the development of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using Microwave Assisted Organic Synthesis (MAOS), indicating the utility of advanced synthetic techniques in the preparation of such compounds . Similarly, the synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride demonstrates the practicality of synthesizing triazole derivatives, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using techniques such as X-ray diffraction and various spectroscopic methods. For example, the structure of ethyl 2-aminooxazole-5-carboxylate was determined to consist of planar sheets connected by hydrogen bonding . Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the geometry, vibrational frequencies, and chemical shift values, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be quite diverse, depending on the functional groups present. The papers provided do not directly address the chemical reactions of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, but they do discuss the reactivity of similar compounds. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing variously substituted oxazoles, suggesting that halogenation and palladium-catalyzed coupling reactions are important for functionalizing such compounds .

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility, along with chemical properties like corrosion inhibition activity, are crucial for understanding the applications of a compound. The melting point of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was determined to be 75-77 °C, and it exhibited significant corrosion inhibition efficiency on carbon steel, highlighting its potential as a corrosion inhibitor . Theoretical calculations can also predict properties such as nonlinear optical properties, which were found to be greater for the triazole compound studied than for urea .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl 2-methyl-2,3-butadienoate, a similar compound, has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu et al., 2003).

- Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, another related compound, has been used for synthesizing novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani et al., 2017).

- A variety of ethyl-1H-indazole-3-carboxylate derivatives have been synthesized and tested for their potential antiarthritic effects and acute toxicity in rats. The ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising antiarthritic effects at lower doses (Bistocchi et al., 1981).

Biological and Medicinal Research

- A study on the synthesis of novel 1H-indazole derivatives including ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), and their effects on differentiation and proliferation of cancer cells and HL-60 cells, highlighted the potential of these compounds in cancer research (郭瓊文, 2006).

- The synthesis and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids, including studies on their efficacy in the carrageenan edema test, provide insights into their potential therapeutic applications (Nagakura et al., 1979).

Propriétés

IUPAC Name |

ethyl 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECLVLRNQZNFEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCC2=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)